chemical structure and molecular weight of 2-ethyl-2-methylbutyrophenone
chemical structure and molecular weight of 2-ethyl-2-methylbutyrophenone
The following technical guide details the structural identity, synthesis, and application utility of 2-ethyl-2-methylbutyrophenone , a sterically hindered ketone utilized in advanced organic synthesis and pharmaceutical structure-activity relationship (SAR) studies.
CAS Registry Number: 38077-47-3 Chemical Formula: C₁₃H₁₈O Molecular Weight: 190.28 g/mol [1]
Executive Summary & Structural Logic
2-ethyl-2-methylbutyrophenone (EMBP) is an achiral aromatic ketone characterized by a quaternary carbon at the
The molecule features a "gem-diethyl" effect analogue where the
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 2-ethyl-2-methyl-1-phenylbutan-1-one |
| SMILES | CCC(C)(CC)C(=O)C1=CC=CC=C1 |
| InChIKey | BAMYJYAJTQULAM-UHFFFAOYSA-N |
| Molecular Weight | 190.28 g/mol |
| Monoisotopic Mass | 190.13577 Da |
| Chirality | Achiral (Plane of symmetry due to two ethyl groups at C2) |
| Predicted LogP | ~3.7 (High Lipophilicity) |
Synthesis Protocol: Friedel-Crafts Acylation
The most reliable route to 2-ethyl-2-methylbutyrophenone is the Friedel-Crafts acylation of benzene using 2-ethyl-2-methylbutyryl chloride. This approach is preferred over Grignard additions to nitriles due to the steric hindrance of the tertiary alkyl group, which often leads to side reactions (reduction or elimination) in organometallic pathways.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the critical reaction flow, highlighting the formation of the acylium ion intermediate which is necessary to overcome the steric barrier of the tertiary carbon.
Figure 1: Step-wise synthesis via Friedel-Crafts acylation. Note the activation step required to generate the electrophilic acylium species.
Detailed Experimental Methodology
Objective: Synthesis of 2-ethyl-2-methylbutyrophenone from 2-ethyl-2-methylbutyric acid.
Reagents:
-
2-Ethyl-2-methylbutyric acid (1.0 eq)
-
Thionyl chloride (
, 1.2 eq) -
Benzene (Excess, acts as solvent/reactant)
-
Aluminum Chloride (
, anhydrous, 1.1 eq)
Protocol:
-
Acid Chloride Formation: In a dry flask equipped with a reflux condenser and
drying tube, dissolve 2-ethyl-2-methylbutyric acid in anhydrous dichloromethane (DCM) or use neat if scale permits. Add thionyl chloride dropwise. Heat to reflux for 2 hours until gas evolution ( , ) ceases. Remove excess under reduced pressure to isolate the crude acid chloride.-
Expert Insight: Do not purify the acid chloride by distillation unless necessary; the thermal stress can cause ketene elimination. Use immediately.
-
-
Acylation: Suspend anhydrous
in dry benzene at 0°C under nitrogen atmosphere. -
Addition: Add the crude acid chloride dropwise to the
/benzene suspension. The reaction is exothermic; maintain temperature <10°C to prevent polymerization of benzene. -
Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. If conversion is low (monitored by TLC), heat to reflux for 1 hour. The steric bulk of the tert-alkyl group may slow the attack on the benzene ring.
-
Quench: Pour the reaction mixture carefully onto a mixture of crushed ice and concentrated HCl. This breaks the aluminum-ketone complex.
-
Workup: Extract the aqueous layer with diethyl ether (3x). Combine organic layers, wash with brine, dry over
, and concentrate. -
Purification: Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5).
Applications in Drug Development
While not a marketed drug itself, 2-ethyl-2-methylbutyrophenone serves as a critical bioisostere and mechanistic probe in medicinal chemistry.
Statin Side-Chain Analogues
The 2-ethyl-2-methylbutyrate moiety is structurally homologous to the side chains found in Simvastatin (2,2-dimethylbutyrate) and Lovastatin (2-methylbutyrate).
-
SAR Utility: Researchers substitute the standard dimethyl group with the ethyl-methyl variant to test the "limit of steric tolerance" in the binding pocket of HMG-CoA reductase.
-
Metabolic Resistance: The increased bulk and lipophilicity (LogP ~3.7) enhance membrane permeability and resistance to non-specific esterases.
Metabolic Blocking (Quaternary Carbon)
The quaternary
-
Mechanism: It prevents cytochrome P450-mediated
-hydroxylation. -
Enolization Block: Because there are no protons on the
-carbon, the ketone cannot tautomerize to an enol. This makes the molecule stable against racemization (relevant if the phenyl ring is substituted unsymmetrically) and prevents unwanted aldol condensations during complex synthesis.
Figure 2: The quaternary center blocks standard degradation pathways, enhancing in vivo stability.
Analytical Characterization
To validate the synthesis of 2-ethyl-2-methylbutyrophenone, compare experimental data against these theoretical spectral standards.
Nuclear Magnetic Resonance (NMR)[2]
-
¹H NMR (CDCl₃, 400 MHz):
- 7.8–7.4 (m, 5H, Phenyl protons).
- 1.8–1.6 (m, 4H, Methylene protons of the two ethyl groups).
- 1.2 (s, 3H, Methyl group on quaternary carbon).
- 0.8–0.9 (t, 6H, Methyl protons of the two ethyl groups).
-
Note: The two ethyl groups (one substituent, one chain tail) are chemically equivalent due to free rotation and symmetry, resulting in simplified splitting patterns.
Infrared Spectroscopy (IR)
-
C=O Stretch: ~1675 cm⁻¹ (Lower than aliphatic ketones due to conjugation with the phenyl ring, but slightly higher than unhindered acetophenones due to steric strain).
-
C-H Stretch: 2960–2870 cm⁻¹ (Strong aliphatic signals from the ethyl/methyl groups).
References
-
National Center for Biotechnology Information (2025). 2-ethyl-2-methyl-1-phenylbutan-1-one (Compound Summary). PubChem.[2][3] Available at: [Link]
- Endo, A., et al. (1980).United States Patent 4,444,784: Antihypercholesterolemic compounds. (Describes the synthesis of 2-ethyl-2-methylbutyryl derivatives for statin analogues).
